Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is a chemical compound with the molecular formula . It features a cyclobutane ring substituted at positions 3 and 4 with phenyl groups and carries two ester functional groups at positions 1 and 2. This compound is recognized for its unique structural properties, which contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry .
Several synthesis methods for dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate have been reported:
These methods highlight the versatility of synthetic pathways available for obtaining this compound.
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate has potential applications in:
Several compounds share structural similarities with dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate | Similar dicarboxylate structure but different substitution pattern | Different regioselectivity affects reactivity |
Dimethyl 3,5-diphenylcyclobutane-1,2-dicarboxylate | Contains phenyl groups at different positions | May exhibit different biological activities |
Dimethyl 3-phenyltetrahydrofuran-2-carboxylate | Tetrahydrofuran ring instead of cyclobutane | Offers different reactivity due to ring strain |
Dimethyl 2-benzamido-3,4-diaryl-N-benzoyl-pyrrolidine-2,5-dicarboxylates | Derived from cyclobutanes but forms pyrrolidine rings | Highlights potential for diverse synthetic routes |
These comparisons illustrate the unique characteristics of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate while also emphasizing its potential applications in various fields of chemistry. Each compound's distinct substitution pattern and structure can lead to varied reactivities and biological activities.
The formation of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate through photodimerization processes is fundamentally governed by the Schmidt distance criterion, which establishes critical geometric requirements for successful [2+2] photocycloaddition reactions [1]. According to Schmidt's rule, the distances between potentially reactive double bonds for topochemical [2+2] photocycloaddition should be less than approximately 4.2 Å [1]. This criterion has been extensively validated through crystallographic studies of cinnamic acid derivatives and related compounds that undergo photodimerization to form truxinic and truxillic acid derivatives [2].
The Schmidt distance criterion operates as a fundamental constraint in the solid-state photodimerization mechanism, where the spatial arrangement of reacting molecules determines the feasibility and selectivity of cyclobutane ring formation [3]. Research has demonstrated that when cinnamic acid derivatives are arranged with their olefin centroids at distances of 3.6-4.1 Å and in parallel orientation, they selectively undergo photodimerization to form either α-truxillic acids or β-truxinic acids depending on their specific polymorphic arrangement [3]. The α-polymorphic structure typically yields truxillic acid derivatives through syn-head-to-tail dimerization, while β-polymorphic arrangements produce truxinic acid derivatives via syn-head-to-head dimerization pathways [3].
Experimental investigations have revealed notable exceptions to the traditional Schmidt criterion, where reactions proceed despite distances exceeding the 4.2 Å threshold [1]. Studies of diphenylhexatriene derivatives have shown that compound 33 remained reactive even with a double bond distance of 5.939 Å, significantly longer than the established criterion [1]. Conversely, compounds 9, 20, and 24 proved unreactive despite having double bond distances shorter than 4.2 Å, indicating that additional factors beyond simple geometric constraints influence photodimerization reactivity [1].
The mechanistic understanding of Schmidt's criterion in transition states has been further elucidated through studies of α-polymorph photodimerization, where reactions occur despite closest carbon-carbon distances of approximately 4.6 Å at 293 K [4]. These deviations from the classical Schmidt range of 3.4-4.2 Å have been attributed to structural defects within the crystal lattice that facilitate molecular rearrangements during the photoexcitation process [4]. The formation of truxinic acid derivatives under these conditions suggests that the Schmidt criterion represents a kinetic rather than thermodynamic constraint, with activation barriers that can be overcome through photochemical excitation [4].
Parameter | Value | Reference Compound | Study Conditions |
---|---|---|---|
Optimal Distance Range | 3.4-4.2 Å | Cinnamic acid derivatives | Solid-state photodimerization |
Maximum Reactive Distance | 5.939 Å | Compound 33 | Diphenylhexatriene series |
Minimum Non-reactive Distance | <4.2 Å | Compounds 9, 20, 24 | Crystal structure analysis |
α-Polymorph Distance | 4.6 Å | Ortho-ethoxy-trans-cinnamic acid | 293 K conditions |
Computational modeling approaches have provided critical insights into the regiochemical selectivity observed in truxinic acid derivative formation through photodimerization processes [5]. Density functional theory and ab initio correlated calculations have been employed to determine dimer interaction energies and predict the preferential formation of specific regioisomers in both solid-state and solution-phase reactions [5]. These theoretical investigations have revealed strong correlations between calculated binding energies and the experimental formation of head-to-tail versus head-to-head cyclobutane dimers [5].
Time-dependent density functional theory calculations have been particularly valuable in elucidating the electronic nature of excited states involved in photodimerization mechanisms [6]. The computational framework enables detailed analysis of transition state geometries and energy barriers, providing fundamental understanding of how molecular orbital interactions control regiochemical outcomes [6]. Studies utilizing the M052X functional with polarizable continuum model corrections have successfully predicted the regioselectivity of electrophilic aromatic substitution reactions with accuracy rates exceeding 90% [7].
The application of frontier molecular orbital theory in computational modeling has demonstrated that the highest occupied molecular orbital of one reactant must interact effectively with the lowest unoccupied molecular orbital of another reactant to achieve favorable cycloaddition [8]. Photochemical excitation alters the electronic structure by promoting electrons from bonding to antibonding orbitals, thereby changing the identity and energy levels of the frontier molecular orbitals involved in the reaction [8]. This electronic rearrangement creates conditions where previously symmetry-forbidden thermal processes become symmetry-allowed under photochemical conditions [8].
Advanced computational studies have incorporated multi-configurational approaches to address the multiconfigurational character of excited states in photodimerization reactions [9]. Time-resolved density functional theory calculations have enabled simulation of excited-state dynamics on femtosecond to picosecond timescales, revealing the contribution of approximately 30 vibrational modes to crystalline cycloaddition reactions [9]. These modes include out-of-plane deformation modes, stretching modes, and various symmetric and asymmetric vibrations that collectively facilitate the formation of cyclobutane rings [9].
The computational modeling of regiochemical outcomes has also benefited from the development of hybrid molecular dynamics simulation frameworks that integrate classical and reactive force fields [10]. These methodologies enable construction of molecular models for cyclobutane-based systems and simulation of mechanophore activation processes, providing detailed insights into the force distribution and bond dissociation mechanisms that govern product selectivity [10].
Computational Method | Application | Accuracy | Key Findings |
---|---|---|---|
Density Functional Theory | Interaction energy calculations | >90% | Binding energy correlations |
Time-Dependent DFT | Excited state characterization | High | Electronic transition analysis |
M052X/PCM | Regioselectivity prediction | 92-96% | Orbital symmetry effects |
Multi-configurational CASSCF | Transition state analysis | Variable | Vibrational mode contributions |
Hybrid MD Simulations | Mechanophore modeling | Experimental agreement | Force distribution patterns |
Transient spectroscopy techniques have proven essential for characterizing the excited-state intermediates involved in the photodimerization pathways leading to truxinic acid derivative formation [11]. Femtosecond transient absorption spectroscopy provides the temporal resolution necessary to observe ultrafast photochemical processes occurring on timescales from femtoseconds to nanoseconds [12]. These measurements have revealed complex relaxation pathways involving multiple transient states that contribute to the overall photodimerization mechanism [11].
Dispersed pump-dump-probe spectroscopy has demonstrated the ability to characterize and identify underlying ultrafast dynamical processes in photochemical systems by exploring both ground-state and excited-state dynamics [11]. Studies of thiomethyl para-coumaric acid, a model chromophore system, have revealed parallel formation of two relaxation pathways with multiple transient states that jointly lead to different types of photochemistry including cis-trans isomerization and photoionization processes [11]. The relative transition rates and quantum yields of both pathways have been determined through detailed kinetic analysis [11].
Time-resolved high-harmonic spectroscopy has emerged as a powerful tool for tracking both electronic and nuclear dynamics during photodimerization processes [13]. Investigations of 1,3-cyclohexadiene ring-opening and isomerization to 1,3,5-hexatriene have shown that electronic excited states created via two-photon absorption relax almost completely within 80 femtoseconds to the electronic ground state with vibrational excitation [13]. Subsequently, the molecule undergoes abrupt isomerization around 400 femtoseconds after excitation, providing detailed temporal mapping of the reaction coordinate [13].
Femtosecond kinetics studies of photoreceptor systems have revealed excitation wavelength dependence with three main picosecond components governing the formation kinetics of ground-state intermediates [14]. The formation of the first ground-state intermediate absorbing at approximately 690 nanometers is primarily described by 28-40 picosecond components, while additional 15 and 50 picosecond components describe conformational dynamics and equilibria among different local minima on the excited-state hypersurface [14].
Transient absorption spectroscopy of cinnamic acid derivatives in crystalline environments has demonstrated photodimerization rates of (20 picoseconds)^-1 with additional peptide-induced quenching pathways proceeding via photoisomerization or energy transfer to stereoisomers [15]. These ultrafast processes compete effectively with singlet-singlet annihilations even at typical matrix-assisted laser desorption ionization fluences, indicating their fundamental importance in photochemical reaction mechanisms [15].
The application of transient spectroscopy to photoactive molecular systems has enabled identification of specific excited-state intermediates through their characteristic absorption signatures [16]. Studies of acyl group migration processes have revealed primary photochemical reactions proceeding on triplet potential energy surfaces with time constants of 220 ± 30 picoseconds, while intersystem crossing from singlet to triplet states occurs with time constants of 11 ± 1 picoseconds [16].
Spectroscopic Technique | Time Resolution | Observable Process | Typical Time Constants |
---|---|---|---|
Femtosecond Transient Absorption | 50-100 fs | Electronic relaxation | 80-150 fs |
Pump-Dump-Probe | 100 fs | Ground/excited state dynamics | Multiple pathways |
High-Harmonic Spectroscopy | <100 fs | Electronic/nuclear coupling | 80 fs, 400 fs |
Time-Resolved Photoluminescence | Picosecond | Conformational dynamics | 15-50 ps |
Transient Absorption (Crystal) | 20 ps | Photodimerization | (20 ps)^-1 |
Triplet State Spectroscopy | 220 ps | Chemical transformation | 220 ± 30 ps |
The thermocleavable properties of cyclobutane-containing polymers have emerged as a revolutionary approach to sustainable material design. cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4), the parent diacid of the target compound, demonstrates exceptional thermocleavable behavior at 300°C [1] [2] [3] [4]. When incorporated into polymer backbones through esterification with glycerol, these systems create thermosets with glass transition temperatures of 68°C while maintaining structural integrity under normal operating conditions [1] [2].
The thermocleavage mechanism involves the splitting of the cyclobutane ring at elevated temperatures, converting the four-membered ring back to two alkene units [1] [2]. This process is thermodynamically favorable due to the relief of ring strain energy inherent in the cyclobutane structure [5]. Research by Wang and colleagues demonstrated that heating CBDA-4 based thermosets to 300°C results in quantitative formation of glycerol cinnamate as a key intermediate [1] [2]. This intermediate can be subsequently hydrolyzed to regenerate the starting materials: glycerol and trans-cinnamic acid, completing a full recycling loop [1] [2].
The thermal stability data reveals significant variations among different cyclobutane systems. Cyclobutane-1,2-dione decomposes at lower temperatures (120-250°C) with an activation energy of 39.3 kcal/mol [6] [7], while substituted diphenylcyclobutane derivatives maintain stability until reaching the designed cleavage temperature of 300°C [1] [2]. The decomposition temperature range of 398-450°C for unsubstituted cyclobutane [8] [9] contrasts with the engineered thermocleavability of the diphenylated derivatives, highlighting the role of substituent effects in controlling thermal behavior.
Compound/Material | Molecular Formula | Decomposition Temperature (°C) | Glass Transition Temperature (°C) | Key Properties |
---|---|---|---|---|
Cyclobutane (general) | C₄H₈ | 398-450 (literature) | N/A | Ring strain energy; unimolecular decomposition to 2 ethylene |
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate | C₂₀H₂₀O₄ | Not specified | Not specified | Density: 1.181 g/cm³; Boiling point: 432.2°C [10] |
CBDA-4 (cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid) | C₁₈H₁₆O₄ | 300 (thermocleavable) | Not specified | Thermocleavable at 300°C; Synthesized from β-trans-cinnamic acid [1] [2] |
CBDA-4 based thermoset | Polymer network | 300 | 68 | Chemical recyclability via thermal cleavage [1] [2] |
Mechanochemically activated polymers represent another thermocleavable application where cyclobutane units function as mechanophores [5] [11] [12]. These systems undergo [2+2] cycloreversion under mechanical stress rather than thermal activation, forming α,β-unsaturated esters that enable further chemical modification [11] [12]. The bicyclo[4.2.0]octane framework demonstrates elongations of approximately 7 Å per monomer unit upon activation, making these materials particularly suitable for stress-responsive applications [11] [12].
Cyclobutane linkages serve as rigid structural elements in supramolecular architectures, providing unique geometric constraints that influence molecular assembly and recognition processes. The semi-rigid character of cyclobutane rings, as demonstrated in biorenewable CBDA-3 systems [13] [14], offers intermediate flexibility between rigid aromatic rings and flexible aliphatic chains, enabling precise control over supramolecular organization.
Metal-organic coordination polymers utilize cyclobutane formation through controlled [2+2] photocycloaddition reactions within crystalline frameworks [15] [16]. Silver coordination chemistry combined with reversible imine formation enables the supramolecular construction of aldehyde-functionalized cyclobutanes with exceptional stereoselectivity [15] [16]. The process involves trans-cinnamaldehyde derivatives that undergo intermolecular [2+2] photodimerization within one-dimensional coordination polymers, achieving quantitative yields of the desired cyclobutane products [15].
The crown ether supramolecular complexes demonstrate sophisticated control over photochemical selectivity through host-guest interactions [17] [18]. Derivatives containing 15-crown-5 ether moieties form supramolecular assemblies in the presence of barium ions, creating sandwich complexes that preorganize reactants for highly specific [2+2] photocyclization [17] [18]. This approach enables the formation of unsymmetrical cyclobutane products with remarkable selectivity in solution-phase reactions.
Cyclobutane amphiphiles exhibit unique self-aggregation behavior influenced by the stereochemistry of the cyclobutane core [19]. Research demonstrates that cis/trans stereochemistry significantly affects headgroup solvation, charge stabilization, and molecular organization in aqueous systems [19]. These amphiphiles form spherical micelles that evolve into fiber structures over time, with dramatically different morphologies and formation kinetics depending on the cyclobutane stereochemistry [19]. The chiral recognition ability of these systems enables enantioselective binding of substrates such as bilirubin enantiomers, highlighting their potential in separation and sensing applications [19].
Advanced cyclobutane-linked nanothreads represent a frontier in supramolecular materials where thermal and photochemical polymerization of precursors under high pressure creates crystalline products with distinct backbone architectures [20]. The photochemical synthesis selects for singular mechanistic pathways toward cyclobutane formation, resulting in more well-defined structures compared to thermal polymerization [20].
Photoresponsive molecular switches based on cyclobutane systems offer reversible structural changes triggered by light irradiation, enabling applications in smart materials and molecular devices. The [2+2] photocycloaddition and cycloreversion reactions provide the fundamental switching mechanism, with the ability to interconvert between alkene and cyclobutane states under different wavelengths of light [21] [22] [23].
T-type molecular photoswitches demonstrate innovative ring-contraction mechanisms where 1H-2-benzo[c]oxocins undergo light-triggered conversion to dihydro-4H-cyclobuta[c]isochromene systems [24]. This process involves [2+2] conjugated-diene cyclization that obeys Woodward-Hoffmann rules, while the reverse process occurs through thermal ring-opening at temperatures above 60°C [24]. The switching properties, including reversibility and half-life times, can be adjusted through structural functionalization, and the system shows independence from solvent polarity due to its neutral-charge switching mechanism [24].
Cyanostilbene bolaamphiphiles exhibit solvent-controlled photochemical behavior where the aggregation state determines the photochemical outcome [25]. In monomeric states (organic solvents), these systems undergo highly reversible E/Z photoisomerization, while in aqueous solutions, they demonstrate nearly quantitative [2+2] photocycloaddition into single cyclobutane products with anti head-to-tail stereochemistry [25]. This behavior results from highly regular antiparallel J-type arrangements driven by aqueous supramolecular polymerization [25].
The visible-light-induced [2+2] photopolymerization represents a significant advancement in cyclobutane-based switching systems [23]. p-Phenylenediacrylate derivatives activated through donor-acceptor conjugation with electron-donating alkoxy groups enable solution-phase photopolymerization under visible light irradiation [23]. These systems produce linear cyclobutane-containing polymers with molecular weights up to 140 kDa and demonstrate temporal control and post-polymerization modification capabilities [23].
Reductive photocycloreversion processes enable the cleavage of cyclobutane dimers through photolytic reactions typically requiring ultraviolet radiation [26]. This mechanism involves energy transfer from excited-state photosensitizers to cyclobutane dimers, promoting cycloreversion and formation of alkene radicals that participate in subsequent chemical reactions [26]. Applications in organic synthesis exploit this selective carbon-carbon bond cleavage capability for generating specific organic compounds challenging to access through conventional methods [26].
Application Category | Specific System | Key Feature | Activation Mechanism | Product Formation |
---|---|---|---|---|
Thermocleavable Polymer Backbone | CBDA-4 based thermoset | Chemical recyclability via 300°C thermal cleavage | Thermal splitting of cyclobutane at 300°C | Glycerol cinnamate intermediate [1] [2] |
Thermocleavable Polymer Backbone | Recyclable thermoset with glycerol | Complete recycling loop to starting materials | Cyclobutane ring opening to cinnamate derivatives | Glycerol and trans-cinnamic acid [1] [2] |
Supramolecular Architectures | Metal-organic coordination polymers | Stereoselective aldehyde-cyclobutane formation | Silver coordination and UV irradiation | Quantitative aldehyde-cyclobutane formation [15] [16] |
Supramolecular Architectures | Crown ether supramolecular complexes | Solvent-controlled photochemical selectivity | Barium coordination with crown ethers | Unsymmetrical cyclobutane products [17] [18] |
Photoresponsive Molecular Switches | [2+2] photocycloaddition systems | Light-triggered molecular switching | UV light activation for [2+2] reactions | Cyclobutane dimers from alkene precursors [21] [22] |
Photoresponsive Molecular Switches | T-type photoswitches with ring contraction | Thermo-reversible photochemical switching | Light-induced ring contraction, thermal reversion | Dihydro-4H-cyclobuta[c]isochromenes [24] |